Cas no 467-60-7 (2-Piperidinemethanol, a,a-diphenyl-)

2-Piperidinemethanol, a,a-diphenyl- Propiedades químicas y físicas
Nombre e identificación
-
- 2-Piperidinemethanol, a,a-diphenyl-
- ***
- diphenyl(piperidin-2-yl)methanol
- alpha prodine
- pipr adrol
- Alertol
- Detaril
- Diphenyl-[2]piperidyl-methanol
- diphenyl-piperidin-2-yl-methanol
- Pipradrolo [DCIT]
- Pipralon
- Piridrol
- Pyridrol
- Pyridrole
- DEA No. 1750
- Pipradol
- CHEMBL2110938
- Pipradrolo
- alpha,alpha-Diphenyl-alpha-(2-piperidyl)methanol
- .alpha.-Pipradol
- Meratran (Salt/Mix)
- SCHEMBL156360
- Pipradrol [INN:BAN]
- AKOS015995614
- MRD 108
- alpha,alpha-Diphenyl-2-piperidinemethanol
- Diphenyl(2-piperidinyl)methanol #
- alpha-(2-Piperidyl)benzhydrol
- MRD-108
- 2-Piperidinemethanol, .alpha.,.alpha.-diphenyl-
- S6I030E0DA
- Gerodil (Salt/Mix)
- EINECS 207-394-5
- Pipradol [INN-Spanish]
- .ALPHA.-(2-PIPERIDYL)BENZHYDRYL ALCOHOL
- PIPRADROL [WHO-DD]
- PIPRADROL [MI]
- Q2084598
- .alpha.-(2-Piperidyl)benzhydrol
- HSDB 8016
- UNII-S6I030E0DA
- alpha-Pipradol
- Pipradrolum
- BRN 0229537
- 2-PIPERIDINEMETHANOL, alpha,alpha-DIPHENYL-
- NS00017974
- .alpha.,.alpha.-Diphenyl-2-piperidinemethanol
- Pipradrolum [INN-Latin]
- (+/-)-.ALPHA.,.ALPHA.-DIPHENYL-.ALPHA.-(2-PIPERIDINYL)METHANOL
- 467-60-7
- Leptidrol (Salt/Mix)
- Oprea1_717873
- PIPRADROL [INN]
- DB11584
- DTXSID2023486
- Gerodyl
- XSWHNYGMWWVAIE-UHFFFAOYSA-N
- CHEBI:135101
- .alpha.,.alpha.-Diphenyl-.alpha.-(2-piperidyl)methanol
- 5-21-04-00070 (Beilstein Handbook Reference)
- alpha-(2-Piperidyl)-benzohydrol
- Pipradrol
-
- Renchi: InChI=1S/C18H21NO/c20-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-19-17/h1-6,9-12,17,19-20H,7-8,13-14H2
- Clave inchi: XSWHNYGMWWVAIE-UHFFFAOYSA-N
- Sonrisas: C1C=CC(C(C2CCCCN2)(O)C2C=CC=CC=2)=CC=1
Atributos calculados
- Calidad precisa: 267.16200
- Masa isotópica única: 267.162314293g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 20
- Cuenta de enlace giratorio: 3
- Complejidad: 274
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Xlogp3: 3
- Superficie del Polo topológico: 32.3Ų
Propiedades experimentales
- Denso: 1.0449 (rough estimate)
- Punto de ebullición: 410.55°C (rough estimate)
- índice de refracción: 1.5100 (estimate)
- PSA: 32.26000
- Logp: 3.39340
2-Piperidinemethanol, a,a-diphenyl- Información de Seguridad
2-Piperidinemethanol, a,a-diphenyl- Datos Aduaneros
- Código HS:2933330022
- Datos Aduaneros:
China Customs Code:
2933330022Overview:
2933330022. Phencyclidine,Piperazinol [and their salts]. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:I(Psychoactive drugs(Out)Export permit). Minimum tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Regulatory conditions:
I.Psychoactive drugs(Out)Export permit
Summary:
2933330022. VAT:17.0%. Tax rebate rate:9.0%. Supervision conditions:I(Import or export license for psychotropic drugs). MFN tariff:6.5%. General tariff:20.0%
467-60-7 (2-Piperidinemethanol, a,a-diphenyl-) Productos relacionados
- 23396-50-1(3-Phenylpiperidin-3-ol)
- 1934471-64-3(3-(2-Fluoroethyl)oxane-3-carbaldehyde)
- 2228271-03-0(2-(but-3-yn-1-yl)-1,3,5-trichlorobenzene)
- 957121-07-2(2-Chloro-6-fluoro-3-hydroxyphenylboronic acid)
- 1182917-82-3(tert-butyl 2-{(4-chlorophenyl)methylamino}acetate)
- 893340-66-4(1,3,6-trimethyl-2,4-dioxo-N-4-(trifluoromethoxy)phenyl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide)
- 1805915-24-5(Methyl 2-(2-chloropropanoyl)-6-methylbenzoate)
- 80772-96-9(3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine)
- 2000413-25-0(2-{(benzyloxy)carbonylamino}-5-cyclobutylpentanoic acid)
- 1825653-11-9(Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate)




